molecular formula C14H9F6NO B1381828 4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl CAS No. 1261772-58-0

4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl

Cat. No.: B1381828
CAS No.: 1261772-58-0
M. Wt: 321.22 g/mol
InChI Key: WMUNUQZIWGRXMJ-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure. The presence of these fluorinated groups imparts unique chemical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, where carbon-centered radicals are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production process. The use of robust and efficient catalysts is crucial in minimizing by-products and enhancing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the trifluoromethoxy and trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse biphenyl derivatives.

Scientific Research Applications

4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with fluorinated substituents, such as:

  • 4-Amino-3-(trifluoromethyl)biphenyl
  • 4-Amino-3-(trifluoromethoxy)biphenyl
  • 4-Amino-4’-(trifluoromethyl)biphenyl

Uniqueness

What sets 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl apart is the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups

Properties

IUPAC Name

2-(trifluoromethoxy)-4-[4-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUNUQZIWGRXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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